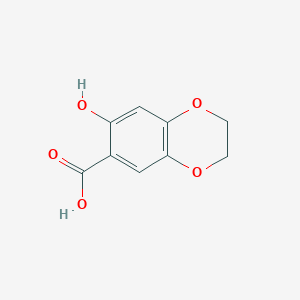

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydroxybenzene derivative with a carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include benzoxazine derivatives, which are valuable in the synthesis of polymers and other advanced materials .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid serves as an important intermediate in the preparation of benzoxazines and other derivatives. Various synthetic routes have been developed to create analogs with enhanced biological activities. For instance, modifications of the benzodioxane structure have led to compounds with significant anti-inflammatory and anticancer effects .

Anti-inflammatory Activity

Research has indicated that derivatives of benzodioxane, including this compound, exhibit notable anti-inflammatory properties. Studies have shown that specific structural modifications can optimize these effects:

- Key Findings :

- A study demonstrated that a related benzodioxane analog with an acetic acid substituent displayed significant anti-inflammatory activity. The position of substituents was critical for maximizing efficacy .

- The compound's ability to inhibit inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

Anticancer Properties

The compound has also been investigated for its potential anticancer applications:

- Case Studies :

- A benzodioxane bisamide chemical probe (CCT251236) was identified as an HSF1 pathway inhibitor, showing growth inhibitory activities in ovarian carcinoma models. The benzodioxane moiety was crucial for its activity .

- Another study highlighted a benzodioxane derivative that effectively inhibited the p38α MAPK pathway, which is significant in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the benzodioxane scaffold can enhance biological activity:

Wirkmechanismus

The mechanism of action of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid include:

- 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid

- 6-Hydroxy-7-carbonyl acid-1,4-Benzodioxane

- 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in the synthesis of benzoxazines and other advanced materials.

Biologische Aktivität

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzodioxane core with a hydroxyl group at position 7 and a carboxylic acid at position 6. This unique configuration contributes to its biological activity. The synthesis typically involves the functionalization of the benzodioxane scaffold through various chemical reactions, including hydroxylation and carboxylation processes.

1. Antioxidant Activity

Research has indicated that compounds derived from the benzodioxane scaffold exhibit notable antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

| Compound | IC50 (μg/mL) | Assay Method |

|---|---|---|

| This compound | 14.51 ± 1.827 | DPPH radical scavenging |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It shows promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.14 ± 1.48 |

| Escherichia coli | 10.94 ± 1.25 |

| Pseudomonas aeruginosa | 12.00 ± 1.33 |

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several studies. For example, it has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

4. Cytotoxicity

In cancer research, derivatives of the benzodioxane scaffold have been identified as having cytotoxic effects on various cancer cell lines. The structure-activity relationship indicates that modifications at specific positions can enhance or reduce this activity.

Case Studies

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on ovarian carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, highlighting its potential as an anticancer agent.

Case Study: Antiviral Activity

Another study explored the antiviral properties of benzodioxane derivatives against Hepatitis C Virus (HCV). Compounds similar to this compound exhibited reduced expression of critical proteins involved in the HCV lifecycle, indicating their potential as therapeutic agents against viral infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzodioxane derivatives is crucial for optimizing their biological activities. Modifications at the hydroxyl or carboxylic acid positions can significantly influence their potency and selectivity for biological targets.

Key Findings:

- Positioning of Functional Groups : The position of substituents on the benzodioxane core affects anti-inflammatory and cytotoxic activities.

- Hydroxyl Group : The presence of a hydroxyl group at position 7 enhances antioxidant activity compared to other analogs lacking this group.

Eigenschaften

IUPAC Name |

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCKXQPXYWBQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599038 | |

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197584-99-9 | |

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.